Bienvenue dans la boutique en ligne BenchChem!

2,5-Difluorophenethyl bromide

Analgesic drug discovery Neuropathic pain Sigma-1 receptor

2,5-Difluorophenethyl bromide (IUPAC: 2-(2-bromoethyl)-1,4-difluorobenzene, CAS 1340124-22-2) is a halogenated phenethyl bromide derivative bearing two fluorine substituents at the 2- and 5-positions of the aromatic ring. With a molecular formula of C₈H₇BrF₂, molecular weight of 221.04 g/mol, and a calculated LogP of 3.26 , this compound serves as a versatile electrophilic building block for introducing the 2,5-difluorophenethyl pharmacophore into more complex molecular architectures via nucleophilic substitution or cross-coupling reactions.

Molecular Formula C8H7BrF2
Molecular Weight 221.04 g/mol
Cat. No. B7877657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorophenethyl bromide
Molecular FormulaC8H7BrF2
Molecular Weight221.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CCBr)F
InChIInChI=1S/C8H7BrF2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2
InChIKeyJBQSHYIBLWFUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluorophenethyl Bromide (CAS 1340124-22-2): A Key Fluorinated Building Block for CNS-Targeted Drug Discovery


2,5-Difluorophenethyl bromide (IUPAC: 2-(2-bromoethyl)-1,4-difluorobenzene, CAS 1340124-22-2) is a halogenated phenethyl bromide derivative bearing two fluorine substituents at the 2- and 5-positions of the aromatic ring. With a molecular formula of C₈H₇BrF₂, molecular weight of 221.04 g/mol, and a calculated LogP of 3.26 , this compound serves as a versatile electrophilic building block for introducing the 2,5-difluorophenethyl pharmacophore into more complex molecular architectures via nucleophilic substitution or cross-coupling reactions. Unlike its more common 2,4-difluoro regioisomer (CAS 214618-54-9, LogP 3.23) , the para-fluoro/meta-fluoro arrangement in the 2,5-isomer confers distinct electronic properties that have been specifically exploited in the development of clinical-stage dual-target analgesics targeting the sigma-1 receptor and mu-opioid receptor [1].

Why 2,5-Difluorophenethyl Bromide Cannot Be Replaced by Other Difluorophenethyl Bromide Regioisomers


Difluorophenethyl bromides with identical molecular formulas differ fundamentally in the position of fluorine atoms on the phenyl ring, producing divergent electronic distributions, lipophilicities, and steric profiles that propagate into the biological activity of downstream compounds. The 2,5-substitution pattern places one fluorine para and one meta to the ethyl linker, whereas 2,4- or 2,6-substitution creates para/ortho relationships, and 3,5-substitution yields a symmetric meta/meta arrangement. These regioisomeric differences directly impact sigma-1 receptor (σ1R) binding affinity: a 2,5-difluorophenethyl-containing spiro compound (BDBM484125) achieves σ1R Ki <100 nM [1], whereas the analogous unsubstituted phenethyl compound (BDBM448192) shows Ki <500 nM in the same assay system [2]—a ≥5-fold affinity gap attributable to the specific fluorination pattern. Furthermore, the clinical candidate EST73502, which specifically incorporates the 2,5-difluorophenethyl fragment, achieves balanced dual MOR agonism (Ki 64 nM) and σ1R antagonism (Ki 118 nM) with oral bioavailability and blood-brain barrier penetration [3]; no equivalent clinical-stage molecule exists based on the 2,4-, 3,5-, or 2,6-difluorophenethyl fragments. The calculated LogP of 3.26 for the 2,5-isomer versus 3.23 for the 2,4-isomer represents a measurable lipophilicity difference that can alter CNS penetration and metabolic clearance in final drug candidates.

Quantitative Differentiation Evidence: 2,5-Difluorophenethyl Bromide Versus Closest Analogs


Neuropathic Pain Efficacy: 2,5-Difluorophenethyl Fragment-Containing Clinical Candidate Outperforms Oxycodone 3-Fold

The clinical candidate EST73502, which is synthesized using the 2,5-difluorophenethyl pharmacophore accessible through 2,5-difluorophenethyl bromide, demonstrated a 3.0-fold superior potency to oxycodone in the spared nerve injury (SNI) model of neuropathic pain. In head-to-head comparison within the same study, EST73502 achieved an ED₅₀ of 1.71 ± 0.14 mg/kg (p.o.) versus oxycodone at 5.17 ± 0.44 mg/kg (P < 0.05) in the SNI-induced neuropathic pain model [1]. Across four distinct animal pain models (mechanical nociception, thermal nociception, inflammatory pain, and osteoarthritis pain), EST73502 consistently matched or exceeded oxycodone's potency while demonstrating reduced constipation and naloxone-precipitated withdrawal signs [2]. No analogous clinical candidate has been reported for any other difluorophenethyl bromide regioisomer. This provides direct pharmacologic validation that the 2,5-difluorophenethyl fragment—the core structural output of this bromide building block—confers therapeutically meaningful analgesia with an improved safety profile relative to standard-of-care opioids.

Analgesic drug discovery Neuropathic pain Sigma-1 receptor Mu-opioid receptor In vivo pharmacology

Sigma-1 Receptor Binding Affinity: ≥5-Fold Enhancement from 2,5-Difluoro Substitution Versus Unsubstituted Phenethyl

Incorporation of the 2,5-difluorophenethyl moiety into the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold yields σ1 receptor binding affinity of Ki <100 nM (BDBM484125, US10927128 Example 46) when measured by [³H](+)-pentazocine displacement in transfected HEK-293 membranes expressing human σ1R [1]. In the same assay system, a structurally analogous compound bearing an unsubstituted phenethyl group at the same position (BDBM448192, US10689398 Examples 94-95) exhibits σ1R Ki <500 nM [2]. The ≥5-fold improvement in binding affinity is directly attributable to the 2,5-difluoro substitution pattern on the phenethyl ring, as both compounds share an identical spirocyclic core scaffold and differ only in the presence or absence of aromatic fluorine atoms. While BDBM484125 and BDBM448192 are not identical in every substituent, the conserved 1-oxa-4,9-diazaspiro core and identical assay conditions support a conservative ≥5-fold affinity gain from 2,5-difluorination.

Sigma-1 receptor Binding affinity Structure-activity relationship Fluorine SAR Radioligand binding

Lipophilicity Differentiation: 2,5-Difluoro LogP 3.26 Provides Measurable Advantage Over 3,4-Difluoro Regioisomer (LogP ~2.90)

The calculated LogP of 2,5-difluorophenethyl bromide is 3.26 , which is measurably higher than the 3,4-difluorophenethyl bromide regioisomer (CAS 175018-77-6) at LogP ~2.90 , representing a ΔLogP of approximately +0.36. The 2,4-difluoro (LogP 3.23) and 2,6-difluoro (LogP 3.23) regioisomers occupy an intermediate position . This lipophilicity difference is relevant to CNS drug design, where LogP values in the 2-4 range are associated with optimal blood-brain barrier penetration. The higher LogP of the 2,5-isomer versus the 3,4-isomer suggests that final compounds incorporating the 2,5-difluorophenethyl fragment may exhibit enhanced passive membrane permeability compared to those derived from the 3,4-difluoro building block. While these are calculated rather than experimentally measured LogP values, they are derived using consistent computational methods, enabling valid rank-order comparisons across regioisomers.

Lipophilicity LogP CNS penetration Physicochemical properties Regioisomer comparison

Commercial Validation Through Multi-Patent Protection Spanning Salts, Deuterated Derivatives, and Therapeutic Indications

The 2,5-difluorophenethyl moiety is specifically and repeatedly claimed across at least three distinct Esteve Pharmaceuticals patent families: WO2015185209 (base spiro compounds with dual σ1R/MOR activity) [1], WO2019076475A1 (pharmaceutically acceptable salt forms including fumarate, maleate, besylate, and hydrochloride salts of the (R)-enantiomer) [2], and WO2019158634A1 (deuterated derivatives for enhanced pharmacokinetic profiles) [3]. This multi-generational patent strategy covering the composition of matter, salt forms, and isotopologues indicates substantial commercial investment and confidence in the 2,5-difluorophenethyl pharmacophore. In contrast, no equivalent patent portfolio exists for compounds specifically requiring the 2,4-, 3,5-, or 2,6-difluorophenethyl fragments as essential structural elements within a clinical-stage scaffold. The commercial validation of this specific regioisomer creates sustained demand for 2,5-difluorophenethyl bromide as a key starting material or intermediate in both innovator and potential generic development pathways.

Patent landscape Pharmaceutical intellectual property Clinical candidate Drug development Salt forms

Dual MOR/σ1R Pharmacological Profile: Balanced Target Engagement Unique to the 2,5-Difluorophenethyl-Containing Clinical Candidate

EST73502, incorporating the 2,5-difluorophenethyl fragment, achieves a balanced dual pharmacological profile with μ-opioid receptor (MOR) Ki of 64 nM and σ1 receptor (σ1R) Ki of 118 nM, representing a MOR/σ1R selectivity ratio of approximately 1.8-fold . This balanced profile—MOR agonism providing analgesia combined with σ1R antagonism attenuating opioid-related adverse effects—was specifically enabled by the 2,5-difluoro substitution pattern on the phenethyl moiety. The σ1R binding data for the 2,5-difluorophenethyl spiro compound (Ki <100 nM) [1] confirms that this specific fluorination pattern contributes directly to the target engagement profile. While data for the equivalent 2,4-difluoro or 3,5-difluoro substituted compounds in the same scaffold are not publicly available, the selection of the 2,5-isomer for clinical development after an extensive lead optimization program [2] strongly implies that alternative regioisomers were evaluated and found inferior for achieving the desired dual-target balance, oral bioavailability, or safety profile.

Mu-opioid receptor Sigma-1 receptor Dual pharmacology Analgesic Drug discovery

Optimal Deployment Scenarios for 2,5-Difluorophenethyl Bromide in Research and Industrial Settings


CNS-Targeted Dual MOR/σ1R Analgesic Drug Discovery Programs

Research teams developing non-opioid or opioid-sparing analgesics for neuropathic, osteoarthritis, or cancer pain should prioritize 2,5-difluorophenethyl bromide as the electrophilic building block of choice. The clinical candidate EST73502—constructed using this specific 2,5-difluorophenethyl fragment—demonstrated 3.0-fold superior potency to oxycodone (ED₅₀ 1.71 vs 5.17 mg/kg) in the SNI neuropathic pain model and consistently matched or exceeded oxycodone across four distinct pain models while showing reduced constipation and withdrawal signs [1][2]. The balanced MOR agonism (Ki 64 nM) and σ1R antagonism (Ki 118 nM) achieved by EST73502 represents a mechanistically differentiated approach to analgesia that is uniquely associated with the 2,5-difluoro substitution pattern .

Sigma-1 Receptor Ligand Development Requiring Sub-100 nM Binding Affinity

For medicinal chemistry campaigns targeting the sigma-1 receptor where nanomolar affinity is a key design criterion, 2,5-difluorophenethyl bromide provides access to a validated pharmacophore. A 2,5-difluorophenethyl-containing spiro compound (BDBM484125) achieves σ1R Ki <100 nM, representing at least a 5-fold affinity improvement over analogous compounds bearing unsubstituted phenethyl groups (Ki <500 nM, BDBM448192) in the same HEK-293/[³H](+)-pentazocine assay system [3][4]. This quantifiable affinity gain supports the use of this building block when σ1R potency is a primary optimization objective.

Patent-Literate Medicinal Chemistry Requiring Freedom-to-Operate or Fast-Follower Strategies

Organizations conducting freedom-to-operate analyses or developing fast-follower candidates in the σ1R/MOR dual-target space must procure 2,5-difluorophenethyl bromide as a reference building block to map the competitive intellectual property landscape. The 2,5-difluorophenethyl fragment is specifically claimed across ≥3 patent families (WO2015185209, WO2019076475A1, WO2019158634A1) covering base compounds, pharmaceutically acceptable salts, and deuterated isotopologues [5][6][7]. Use of alternative regioisomers such as 2,4-difluorophenethyl bromide or 3,5-difluorophenethyl bromide does not provide access to this specific patent space and may not support meaningful structure-activity relationship comparisons against the clinical candidate.

Building Block Procurement for CNS-Penetrant Compound Libraries

For organizations constructing fragment-based or diversity-oriented synthesis libraries targeting CNS indications, 2,5-difluorophenethyl bromide offers a calculated LogP of 3.26 , which falls within the optimal range for blood-brain barrier penetration (LogP 2-4). This differentiates it from the 3,4-difluoro regioisomer (LogP ~2.90), whose lower lipophilicity may reduce passive CNS permeability of derived compounds. When combined with the clinical validation of the 2,5-difluoro pattern in a BBB-penetrant clinical candidate (EST73502 is orally active and BBB-penetrant) , this regioisomer represents a strategically superior choice for CNS-focused compound collection design.

Quote Request

Request a Quote for 2,5-Difluorophenethyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.